molecular formula C25H23N3O2S B290034 2-[[3-cyano-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide

2-[[3-cyano-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide

Cat. No.: B290034
M. Wt: 429.5 g/mol
InChI Key: IICDMQRKYHGZPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[3-cyano-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes a cyano group, a methoxyphenyl group, and a cyclopenta[b]pyridine moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[3-cyano-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide can be achieved through a multi-step process involving the following key steps:

    Formation of the cyclopenta[b]pyridine core: This can be achieved through a cyclization reaction involving appropriate starting materials such as substituted anilines and cyclopentanone derivatives.

    Introduction of the cyano group: The cyano group can be introduced via a nucleophilic substitution reaction using reagents like sodium cyanide or potassium cyanide.

    Attachment of the methoxyphenyl group: This step can be carried out through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a methoxyphenyl boronic acid derivative.

    Formation of the sulfanylacetamide moiety: This involves the reaction of the intermediate product with a suitable thiol and acylating agent to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-[[3-cyano-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation, ethanol, and tetrahydrofuran.

    Substitution: Sodium hydride, dimethyl sulfoxide, and various nucleophiles.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[[3-cyano-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structure and functional groups. It may exhibit biological activities such as anti-inflammatory, anti-cancer, or antimicrobial properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Material Science: Its unique structural features may make it suitable for use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[[3-cyano-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide is not fully understood. it is likely to interact with specific molecular targets and pathways based on its functional groups. For example, the cyano group may interact with enzymes or receptors, while the methoxyphenyl group may influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[3-cyano-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide
  • **2-{[3-cyano-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
  • **2-{[3-cyano-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}-N-(4-bromophenyl)acetamide

Uniqueness

The uniqueness of 2-[[3-cyano-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide lies in its specific combination of functional groups and structural features. The presence of the methoxyphenyl group, cyano group, and cyclopenta[b]pyridine moiety provides a unique set of chemical and biological properties that distinguish it from similar compounds.

Properties

Molecular Formula

C25H23N3O2S

Molecular Weight

429.5 g/mol

IUPAC Name

2-[[3-cyano-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C25H23N3O2S/c1-16-6-10-18(11-7-16)27-23(29)15-31-25-21(14-26)24(20-4-3-5-22(20)28-25)17-8-12-19(30-2)13-9-17/h6-13H,3-5,15H2,1-2H3,(H,27,29)

InChI Key

IICDMQRKYHGZPW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(CCC3)C(=C2C#N)C4=CC=C(C=C4)OC

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(CCC3)C(=C2C#N)C4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.